

CAS number 57056-81-2 properties

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Compound of Interest

Compound Name: 2-Ethyl-N-methylbenzamide

CAS No.: 634924-12-2

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Comprehensive Technical Guide on N-Ethyl-2-methylbenzamide (CAS 57056-81-2): Properties, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical intermediates not just for their static properties, but for their dynamic utility in complex synthetic workflows. CAS 57056-81-2, formally known as N-ethyl-2-methylbenzamide (or N-ethyl-o-toluamide), is a prime example of a deceptively simple molecule that serves as a critical linchpin in multiple domains of therapeutic development[1]. Structurally, it is a secondary amide featuring an ortho-methylated benzene ring. This specific steric and electronic arrangement makes it a highly valuable pharmacophore and synthetic building block—most notably as the direct precursor to the anti-parasitic drug Crotamiton[2], a scaffold for next-generation insect repellents[3], and a structural anchor in modern Janus Kinase (JAK) inhibitors[4].

This whitepaper deconstructs the physicochemical profile, mechanistic utility, and self-validating synthetic protocols associated with CAS 57056-81-2.

Physicochemical Profiling

Understanding the baseline properties of CAS 57056-81-2 is essential for predicting its behavior in organic solvents and its pharmacokinetic potential. The presence of the secondary amide allows it to act as both a hydrogen bond donor and acceptor, while the ortho-methyl group restricts rotation, locking the molecule into specific conformations favorable for target binding[1].

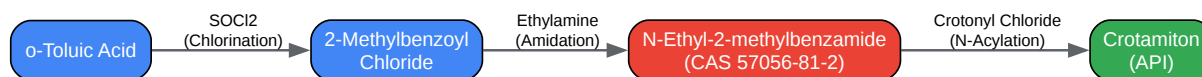
Property	Value	Clinical / Synthetic Relevance
IUPAC Name	N-ethyl-2-methylbenzamide	Standard nomenclature[1].
Molecular Formula	C10H13NO	Determines stoichiometric calculations[1].
Molecular Weight	163.22 g/mol	Low MW allows it to be a fragment in larger APIs[1].
XLogP3	1.3	Optimal lipophilicity for topical penetration (e.g., Crotamiton) [1].
Hydrogen Bond Donors	1	Crucial for kinase hinge-region binding[1].
Hydrogen Bond Acceptors	1	Facilitates target interaction and solubility[1].
Rotatable Bonds	2	Low conformational entropy favors high-affinity binding[1].

Core Synthetic Utility I: Precursor to Crotamiton

Crotamiton (N-ethyl-N-(2-methylphenyl)-2-butenamide) is an essential anti-scabies and anti-pruritic agent. CAS 57056-81-2 is the exact intermediate generated in the penultimate step of its commercial production[2].

Causality in Synthesis: The synthesis relies on the sequential functionalization of o-toluic acid. By first forming the secondary amide (CAS 57056-81-2), the nitrogen is primed for a subsequent N-acylation. The steric hindrance of the ortho-methyl group requires careful

temperature control during the final condensation with crotonyl chloride to ensure high yields of the tertiary amide[2].



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Caption: Workflow for the synthesis of Crotamiton utilizing CAS 57056-81-2 as the critical intermediate.

Core Synthetic Utility II: Scaffold for Novel Carboxamide Repellents

While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard for arthropod repellency, its high volatility limits its duration of action[3]. CAS 57056-81-2 serves as a foundational scaffold to develop heavier, less volatile carboxamides.

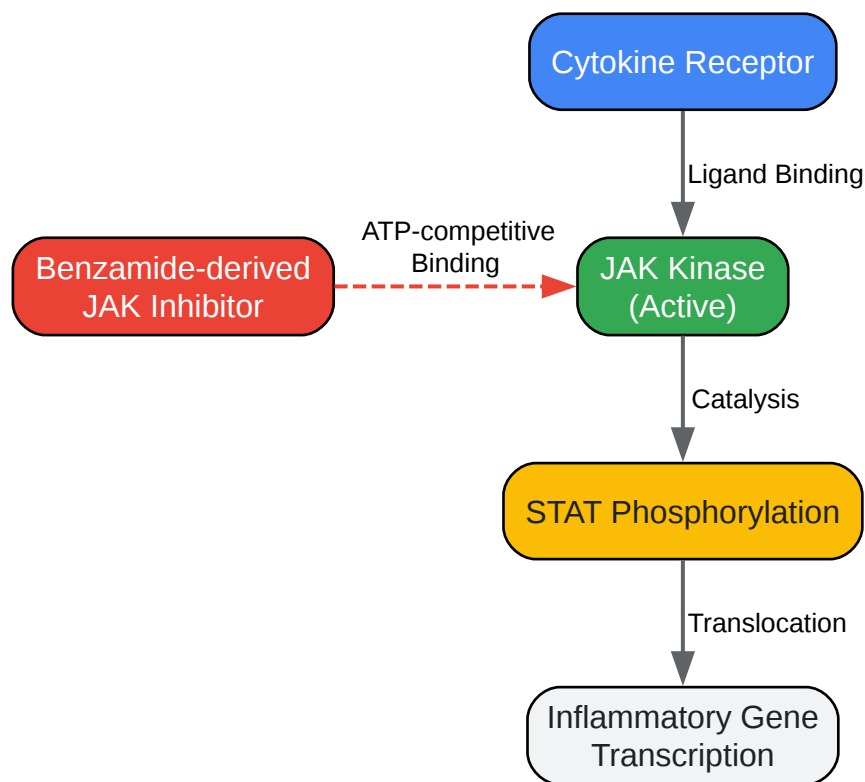
Mechanistic Insight: By shifting the methyl group to the ortho position and utilizing an N-ethyl secondary amide, researchers can synthesize tertiary amides (e.g., N-butyl-N-ethyl-2-methylbenzamide) via alkylation[3]. These modifications lower the vapor pressure, allowing the compound to remain on the skin longer, effectively doubling the protection time against mosquito vectors compared to standard DEET formulations[3],[5].

Core Synthetic Utility III: Building Block in JAK Inhibitors

In modern targeted therapies, particularly for autoimmune diseases like hidradenitis suppurativa, Janus Kinase (JAK) inhibitors are paramount[6]. CAS 57056-81-2 derivatives are frequently incorporated into complex aminopyrimidinyl compounds[4].

Binding Causality: The benzamide fragment mimics the adenine ring of ATP. The secondary amide of the N-ethyl-2-methylbenzamide moiety acts as a critical hydrogen bond donor/acceptor pair, anchoring the inhibitor into the hinge region of the JAK1/TYK2 ATP-binding pocket[4]. The ortho-methyl group forces the aromatic ring out of coplanarity with the amide,

perfectly angling the molecule to occupy the hydrophobic specificity pocket of the kinase, thereby preventing STAT phosphorylation[4],[6].



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Caption: Mechanism of action for JAK inhibitors utilizing the benzamide scaffold to block STAT phosphorylation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where each step contains an inherent quality control checkpoint.

Protocol A: Synthesis of N-Ethyl-2-methylbenzamide (CAS 57056-81-2) Objective: High-yield amidation of 2-methylbenzoyl chloride.

- Acyl Chloride Formation: Reflux o-toluic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours. Causality: The evolution of SO₂ and HCl gases drives the reaction to completion. Validation: Cease reflux when gas evolution stops; remove excess SOCl₂ in vacuo.

- **Amidation:** Dissolve the resulting 2-methylbenzoyl chloride in anhydrous dichloromethane (DCM). Cool to 0°C in an ice bath. Dropwise, add a 70% aqueous solution of ethylamine (2.5 eq). Causality: The 0°C environment suppresses thermal degradation and side-reactions. The excess ethylamine acts as both the nucleophile and an acid scavenger, neutralizing the generated HCl to form ethylammonium chloride salts.
- **Workup:** Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous MgSO₄ and concentrate.
- **Self-Validation Checkpoint:** Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the high-R_f acyl chloride spot confirms completion. ¹H-NMR will definitively show a triplet (~1.2 ppm) and a multiplet/quartet (~3.4 ppm) for the ethyl group, alongside a broad singlet for the amide N-H.

Protocol B: Conversion to Crotamiton (Tertiary Amide Formation) Objective: N-acylation of the secondary amide[2].

- **Deprotonation:** Dissolve CAS 57056-81-2 in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.2 eq) at 0°C. Causality: Secondary amides are poor nucleophiles. NaH irreversibly deprotonates the amide nitrogen, generating a highly reactive, resonance-stabilized amide anion.
- **Condensation:** Slowly add crotonyl chloride (1.1 eq). Stir for 4 hours at room temperature.
- **Self-Validation Checkpoint:** Quench with water and extract with ethyl acetate. Purify via vacuum distillation. Use GC-MS to confirm the molecular weight (203.28 g/mol) and assess the cis/trans isomer ratio of the crotonyl double bond, ensuring the API meets pharmacopeial standards[2].

References

- Title: N-ethyl-2-methylbenzamide | C₁₀H₁₃NO | CID 4060517 Source: PubChem - NIH URL: [\[Link\]](#)
- Title: Crotamiton Source: AERU - University of Hertfordshire URL:[\[Link\]](#)

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